Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate
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Overview
Description
Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two fluorine atoms, a hydroxy group, and an amino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate typically involves the reaction of ethyl 2,2-difluoropropionate with an appropriate amine and alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction parameters are closely monitored to maintain the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary alcohols .
Scientific Research Applications
Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoropropionate: Lacks the hydroxy and amino groups, making it less versatile in chemical reactions.
Ethyl 2,2-difluoro-3-hydroxypropanoate: Contains a hydroxy group but lacks the amino group, affecting its reactivity and applications.
Ethyl 2,2-difluoro-3-amino-propanoate: Contains an amino group but lacks the hydroxy group, influencing its chemical behavior.
The unique combination of functional groups in this compound makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H15F2NO3 |
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Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-(1-hydroxypropan-2-ylamino)propanoate |
InChI |
InChI=1S/C8H15F2NO3/c1-3-14-7(13)8(9,10)5-11-6(2)4-12/h6,11-12H,3-5H2,1-2H3 |
InChI Key |
XLDSZVLABVADNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC(C)CO)(F)F |
Origin of Product |
United States |
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